molecular formula C9H9FN4 B7556236 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine

2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine

Cat. No. B7556236
M. Wt: 192.19 g/mol
InChI Key: FGOAZOSWYLQVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine, also known as FMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMT belongs to the class of triazolamines and has a molecular formula of C9H9FN4.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins in cells. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the body. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has also been found to inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of proteins in cells.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine inhibits the growth of cancer cells and induces apoptosis. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has also been found to inhibit the growth of certain fungi, including Candida albicans and Aspergillus fumigatus. In animal studies, 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been found to have anti-inflammatory effects and to reduce the severity of allergic reactions.

Advantages and Limitations for Lab Experiments

2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine is also stable under normal laboratory conditions and can be stored for long periods of time. However, 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has some limitations for use in lab experiments. It is toxic and must be handled with care. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine is also relatively expensive compared to other chemicals that are commonly used in lab experiments.

Future Directions

There are several future directions for research on 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine. In the field of medicinal chemistry, further studies are needed to determine the potential use of 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine as an antifungal and anticancer agent. In the field of material science, further studies are needed to explore the use of 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine in the synthesis of MOFs and other porous materials. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine and to identify other enzymes and proteins that are affected by 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine.

Synthesis Methods

The synthesis of 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine involves the reaction of 4-fluoroaniline and 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature. The resulting product is then purified through recrystallization.

Scientific Research Applications

2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been studied for its potential use as an antifungal agent. It has also been studied for its potential use as an anticancer agent. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
In the field of material science, 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been found to be a useful building block for the synthesis of MOFs due to its ability to form strong coordination bonds with metal ions.

properties

IUPAC Name

2-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c1-6-12-9(11)14(13-6)8-4-2-7(10)3-5-8/h2-5H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOAZOSWYLQVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine

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